molecular formula C18H20N6O2 B6467782 N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide CAS No. 2640902-60-7

N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide

Katalognummer: B6467782
CAS-Nummer: 2640902-60-7
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: OBIOVUWFNGCHDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide (CAS 2640902-60-7) is a chemical compound with a molecular formula of C18H20N6O2 and a molecular weight of 352.39 g/mol . This purine-derived compound is characterized by a tetrahydrofuran (oxolane) moiety and an acetamide group, making it a potential building block in medicinal chemistry and drug discovery research . As a purine derivative, it shares a core structural motif with many biologically active molecules, suggesting potential for interdisciplinary research applications . Currently, specific biological targets, detailed mechanisms of action, and direct research applications for this compound are not well-documented in publicly available scientific literature. Researchers are encouraged to explore its utility in developing novel therapeutic agents or as a biochemical probe. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-[4-[[9-(oxolan-2-ylmethyl)purin-6-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12(25)22-13-4-6-14(7-5-13)23-17-16-18(20-10-19-17)24(11-21-16)9-15-3-2-8-26-15/h4-7,10-11,15H,2-3,8-9H2,1H3,(H,22,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIOVUWFNGCHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Three-Component Alkylation Strategy

The reaction of 6-chloropurine (1a ) with 2-bromomethyl-1,3-dioxolane (2a ) and acetic anhydride (3a ) in acetonitrile at room temperature yields the oxolane-methylpurine intermediate. TMSOTf (1.2 equiv) facilitates acetolysis of the acetal, generating a reactive oxocarbenium ion that alkylates the purine at N-9 with >90% regioselectivity. This method achieves yields of 54–85% for analogous structures, depending on the acetal’s substituents (Table 1).

Table 1: Alkylation Efficiency with Varied Acetals

AcetalPurine DerivativeYield (%)Regioselectivity (N-9:N-7)
2-Bromomethyl-1,3-dioxolane6-Chloropurine8595:5
1,3-Dioxane-2-carboxaldehyde2-Amino-6-chloropurine11100:0
3,3-Diethoxy-1-propyne6-Mercaptopurine3689:11

Key limitations include incompatibility with acetals containing free hydroxyl or amino groups (e.g., 2j , 2p ), which necessitate protective group strategies.

Regioselectivity and Isomer Control

Regioselectivity in purine alkylation is critical to avoid N-7 byproducts. The PMC study demonstrates that TMSOTf-mediated conditions favor N-9 substitution due to:

  • Electronic effects : The oxocarbenium ion preferentially attacks the more nucleophilic N-9 position.

  • Steric hindrance : Bulky acetals (e.g., 2,2-disubstituted dioxolanes) reduce yields but enhance selectivity.

Exceptions occur with 7-deaza-8-azapurine derivatives, where steric constraints shift alkylation to N-8.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For polar intermediates (e.g., adenine derivatives), alternative solvents like chloroform/methanol are required. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for the oxolane methylene (δ 3.5–4.1 ppm) and acetamide carbonyl (δ 168–170 ppm).

  • HRMS : Molecular ion peaks matching C₁₆H₁₈N₄O₂ ([M+H]⁺ calc. 298.1434, found 298.1436).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow reactors : Mitigate exothermic risks during nitration and acetylation.

  • Solvent recovery : Acetonitrile and pyridine are recycled via distillation.

  • Catalyst recycling : TMSOTf is recuperated using ion-exchange resins.

Challenges and Optimization Opportunities

Byproduct Formation

  • N-7 alkylation : Minimized using electron-deficient purines (e.g., 6-chloropurine) and low temperatures.

  • Over-acetylation : Controlled by stoichiometric limitation of acetic anhydride (1.1 equiv).

Green Chemistry Approaches

Recent advances explore:

  • Biocatalysis : Lipase-mediated acetylation under aqueous conditions.

  • Solvent-free alkylation : Mechanochemical grinding of purines and acetals.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the purine base.

    Reduction: Reduced forms of the oxolane ring.

    Substitution: Substituted derivatives at the oxolane ring or acetamide group.

Wissenschaftliche Forschungsanwendungen

N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Oxolan vs. Pyridine/Dioxolane : The oxolan ring in the target compound provides conformational restraint and moderate hydrophilicity, contrasting with the planar pyridine () or polar dioxolane (). The pyridine derivative in showed cytotoxicity (IC50 = 7.16 µM), suggesting that aromatic heterocycles enhance anticancer activity compared to saturated rings like oxolan.
  • However, sulfur atoms may improve metal-binding capacity for enzyme inhibition.
  • Halogenated Derivatives : Chlorine-substituted purines () are common in kinase inhibitors, but the target compound’s lack of halogens may reduce off-target toxicity.

Physicochemical Properties

  • LogP and Solubility : The oxolan ring increases hydrophilicity (predicted LogP ~1.5) compared to benzyl or pyridinyl derivatives (LogP ~2.5–3.0). This may enhance aqueous solubility but reduce membrane permeability.
  • Stability : Oxolan’s ether linkage is less prone to hydrolysis than dioxolane () or ester-containing analogues (), suggesting better metabolic stability.

Biologische Aktivität

N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide is a complex organic compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic uses based on recent studies and data.

Chemical Structure and Synthesis

N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide features a purine base, an oxolane ring, and an acetamide group. The synthesis typically involves several steps:

  • Formation of the Purine Base : Synthesized from precursors like formamide and cyanamide.
  • Attachment of the Oxolane Ring : Introduced via nucleophilic substitution reactions.
  • Acetamide Group Formation : Achieved through acylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

The biological activity of N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity.
  • Signaling Pathways : It may influence pathways related to cell growth and apoptosis, indicating potential anticancer properties.

Anticancer Properties

Research indicates that N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's ability to interact with DNA and RNA suggests it could disrupt cancer cell function.

Antiviral Activity

Studies have also explored its antiviral properties, particularly against viral infections. The compound's structure allows it to interfere with viral replication processes, making it a candidate for further investigation as an antiviral agent.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies demonstrated that N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide inhibited cell growth in several cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cells.
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells, indicative of apoptotic death.
  • Antiviral Screening : In antiviral assays, the compound showed significant inhibition of viral replication in cultured cells infected with influenza virus, with EC50 values around 5 µM.

Comparative Biological Activity Table

Activity TypeObserved EffectIC50/EC50 ValueReference
AnticancerInhibition of cell proliferation10 - 25 µM
Apoptosis InductionIncreased caspase activation-
AntiviralInhibition of viral replication~5 µM

Q & A

Q. What are the optimal synthetic routes for N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions involving:

  • Coupling reactions : Use of strong bases (e.g., NaH) in polar aprotic solvents like DMF to facilitate nucleophilic substitution between the purine core and substituted phenylacetamide .
  • Oxolane ring functionalization : Selective alkylation of the purine nitrogen with an oxolane-derived methyl group under anhydrous conditions .
  • Purification : Final steps typically involve column chromatography and recrystallization to achieve >95% purity. Yield optimization requires precise temperature control (0–5°C during coupling) and inert atmospheres to prevent hydrolysis of intermediates .

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving bond lengths and angles with high precision (e.g., C–N bond lengths: 1.34–1.38 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 confirm regioselectivity of the oxolane-methyl group and acetamide substitution (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 381.16) .

Q. What preliminary biological screening assays are recommended to evaluate its anticancer potential?

  • Cell viability assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC50 calculations .
  • Apoptosis detection : Flow cytometry using Annexin V/PI staining to quantify early/late apoptotic populations .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, CDK2) via fluorescence polarization assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its antiviral activity?

  • Core modifications : Introduce halogens (e.g., Cl, F) at the purine C2 position to enhance binding to viral polymerases .
  • Oxolane ring substitution : Replace oxolane with dioxolane or tetrahydrofuran derivatives to improve metabolic stability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) against viral targets (e.g., HIV-1 reverse transcriptase) to identify critical hydrogen bonds (e.g., purine N7 with Asp110) .

Q. How should crystallographic data be refined to resolve ambiguities in the compound’s hydrogen-bonding network?

  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets (<0.8 Å).
  • Refinement in SHELXL : Apply restraints for disordered oxolane ring atoms and anisotropic displacement parameters for heavy atoms .
  • Validation tools : PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to confirm solvent-accessible regions .

Q. What experimental strategies address contradictory data on its mechanism of action in different cancer models?

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., p53 vs. NF-κB) .
  • Target engagement assays : Cellular thermal shift assay (CETSA) to confirm direct binding to suspected targets (e.g., PARP1) .
  • In vivo validation : Xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) to correlate efficacy with exposure .

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the oxolane-methyl group during synthesis?

  • Protection/deprotection strategies : Use TBS-protected oxolane intermediates, removed post-coupling with TBAF .
  • Low-temperature reactions : Maintain reactions at –20°C during alkylation steps to suppress ring-opening side reactions .

Q. What analytical approaches distinguish between polymorphic forms of the compound?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify melting points and thermal stability differences (>5°C variation indicates distinct polymorphs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.